(3-Bromo-5-chlorophenyl)methanamine is an organic compound with the molecular formula C₇H₇BrClN. It is classified as a substituted benzylamine, where a benzene ring is modified by the introduction of bromine and chlorine atoms at the 3 and 5 positions, respectively. This compound serves as a versatile building block in medicinal chemistry and materials science, facilitating the synthesis of various pharmaceutical compounds and novel materials with specific properties.
The compound can be sourced from various chemical suppliers and is primarily used in scientific research and industrial applications. Its classification falls under organic compounds, specifically within the category of aromatic amines due to the presence of an amine group attached to an aromatic ring.
One common method for synthesizing (3-Bromo-5-chlorophenyl)methanamine involves the reduction of 3-bromo-5-chlorobenzamide. The synthesis process typically includes the following steps:
Additionally, industrial production methods may adapt these laboratory techniques for large-scale synthesis, focusing on optimizing reaction conditions to maximize yield and purity.
The chemical reactivity of (3-Bromo-5-chlorophenyl)methanamine allows it to participate in various reactions:
The mechanism of action for (3-Bromo-5-chlorophenyl)methanamine largely depends on its application in medicinal chemistry. It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions influenced by the presence of bromine and chlorine atoms. These halogen substituents can significantly affect the compound's binding affinity and selectivity toward biological targets, thereby impacting its therapeutic efficacy.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to characterize this compound .
The applications of (3-Bromo-5-chlorophenyl)methanamine are diverse:
In drug discovery, this compound serves as a privileged synthon for kinase inhibitor development. Its structural framework is embedded in pan-HER inhibitors like N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives, where the bromine enables Suzuki coupling for fragment linking, and the chlorophenyl moiety enhances hydrophobic pocket binding. The aminomethyl group facilitates attachment of solubilizing chains or secondary pharmacophores without disrupting halogen-mediated target interactions. Molecular docking studies reveal that the 1,3-bromo-chloro substitution pattern optimally orients the amine for hydrogen bonding with HER2’s Glu73 residue while maintaining low conformational flexibility—a key requirement for potency against drug-resistant mutations [2] [10]. Additionally, its isosteric relationship with tryptamine scaffolds allows bioactivity modulation in neuropharmacological agents, though applications here remain underexplored.
Property | Value |
---|---|
Molecular Formula | C~7~H~7~BrClN |
Molecular Weight | 220.49 g/mol |
SMILES | C1=C(C=C(C=C1Cl)Br)CN |
Boiling Point | Not reported |
LogP (Predicted) | 2.8 |
Hydrogen Bond Acceptors | 1 (amine) |
Hydrogen Bond Donors | 2 (amine) |
Rotatable Bonds | 1 (CH~2~NH~2~) |
The synthetic exploitation of bromo-chloro benzylamines originated in the mid-20th century with the Gabriel synthesis, but advancements accelerated with transition-metal catalysis. Early routes relied on stoichiometric bromination of 3-chlorobenzylamine, yielding uncontrolled polyhalogenation. The 1980s saw regioselective approaches via directed ortho-metalation (DoM) of protected 3-chloroaniline derivatives, though functional group tolerance was limited. A paradigm shift occurred with Pd-catalyzed amination (Buchwald-Hartwig) and cross-coupling, enabling chemists to install bromine selectively onto pre-formed chlorophenyl frameworks. Contemporary strategies leverage orthogonal protection (e.g., trifluoroacetamide shielding during electrophilic bromination) to achieve >95% regioselectivity at the meta position. The 2000s marked the compound’s emergence in kinase inhibitor patents, particularly for EGFR/HER2 antagonists combating non-small cell lung cancer—validating its pharmacokinetic compatibility [2] [6] [7].
Synthesizing this compound confronts three primary hurdles:1. Regioselectivity Control: Electrophilic bromination of 3-chlorophenyl derivatives favors ortho/para positions (activation by −CH~2~NH~2~). Achieving meta-bromination requires either:- Directed metalation using −CONEt~2~ or −SO~2~NMe~2~ directing groups prior to amine installation [6]- Halogen dance rearrangements under cryogenic conditions (−78°C)- NBS with Lewis acid catalysts (e.g., FeCl~3~) in hexafluoroisopropanol (HFIP) solvent to leverage solvent polarity effects [3]
Method | Key Steps | Yield | Limitations |
---|---|---|---|
Halex-Bromination | 1. Pd-cat. amination of 1,3-dibromo-5-chlorobenzene2. Selective bromination with CuBr | 43% | |
Directed Metalation | 1. DoM of 3-chloro-N,N-diethylbenzamide2. Bromination3. Reduction to amine | 61% | −CONEt~2~ directing group removal |
Nitro Reduction Route | 1. Nitration of 4-bromo-2-trifluorotoluene2. Deamination3. Reduction of nitro group | 43% | Multiple steps; diazonium hazards |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3